![molecular formula C9H14ClNS B1424274 (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride CAS No. 1217456-30-8](/img/structure/B1424274.png)
(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride
Overview
Description
R-1-(4-(Methylthio)phenyl)ethanamine hydrochloride (R-1-MTPE) is a synthetic compound that has been used in a variety of scientific research applications. R-1-MTPE is a derivative of the naturally occurring neurotransmitter dopamine, and it has been found to have a number of biochemical and physiological effects. This article will discuss the synthesis method of R-1-MTPE, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and potential future directions for research.
Scientific Research Applications
Multifunctional Biocide
2-(Decylthio)ethanamine hydrochloride has been identified as a new multifunctional biocide with broad spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties. This compound, while not the exact chemical , shares a similar functional group and showcases the potential of such chemicals in recirculating cooling water systems (Walter & Cooke, 1997).
Catalytic Processes
Chiral synthons like (S-)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine and its variants have been synthesized and utilized in catalytic activities, demonstrating the role of similar compounds in asymmetric transfer hydrogenation (ATH) of ketones. These studies highlight the importance of such chemicals in developing catalytic agents for synthetic applications (Kumah et al., 2019).
Synthesis of Biologically Active Compounds
A series of chalcones possessing N-substituted ethanamine synthesized through aldol condensation showed significant antiamoebic activity against Entamoeba histolytica. This research underscores the potential of (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride derivatives in the synthesis of compounds with biological activities (Zaidi et al., 2015).
Isotope Enriched Compounds
The preparation of isotopically enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides demonstrates the application of similar compounds in the field of radiopharmaceuticals, where isotopic labeling is crucial for tracing and diagnostic purposes (Yilmaz & Shine, 1988).
properties
IUPAC Name |
(1R)-1-(4-methylsulfanylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKZELFTBUJWNB-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704220 | |
Record name | (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride | |
CAS RN |
1217456-30-8 | |
Record name | (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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